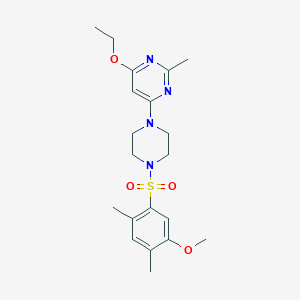![molecular formula C21H29FNO3P B2612938 dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate CAS No. 438483-75-1](/img/structure/B2612938.png)
dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a [(2-fluorophenyl)(phenylamino)methyl] moiety
Mecanismo De Acción
Target of Action
Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate is a type of α-aminophosphonate . α-Aminophosphonates are structural analogues of amino acids and have found application in organic and medicinal chemistry . They are known to act as enzyme inhibitors .
Mode of Action
The mode of action of Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate involves its interaction with enzymes. The tetrahedral geometry on the phosphorus atom mimics the transition state of peptide hydrolysis, thus enabling α-aminophosphonates to act as enzyme inhibitors .
Biochemical Pathways
Α-aminophosphonates are structurally similar to phosphate esters or anhydrides, which play crucial roles in various biochemical pathways .
Pharmacokinetics
Α-aminophosphonates, in general, are known for their stability under physiological and chemical conditions due to the replacement of the labile o–p bond with an enzymatically and chemically stable c–p bond .
Result of Action
Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate and its derivatives have shown moderate activity against the glioblastoma multiforme cell lines (T98G and U-118 MG) . Most of the studied SNAr reaction products displayed significantly higher inhibitory activity against both cancer cell lines than the parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate typically involves the reaction of dibutyl phosphite with a suitable [(2-fluorophenyl)(phenylamino)methyl] precursor. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include careful control of temperature, pressure, and reaction time to optimize the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The fluorine atom in the [(2-fluorophenyl)(phenylamino)methyl] moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted [(2-fluorophenyl)(phenylamino)methyl] compounds .
Aplicaciones Científicas De Investigación
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Diethyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Dibutyl [(2-chlorophenyl)(phenylamino)methyl]phosphonate
Uniqueness
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the fluorine atom, which can enhance its biological activity and chemical stability compared to its non-fluorinated analogs. The dibutyl ester group also provides specific solubility and reactivity properties that differentiate it from other similar compounds .
Propiedades
IUPAC Name |
N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FNO3P/c1-3-5-16-25-27(24,26-17-6-4-2)21(19-14-10-11-15-20(19)22)23-18-12-8-7-9-13-18/h7-15,21,23H,3-6,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLQGZHUNLQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)



![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)

![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2612864.png)

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)
![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)
![3-(benzenesulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2612871.png)


![5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2612878.png)
